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Compound of Interest

Compound Name: BGG463

Cat. No.: B15591037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BGG463, also known as NVP-BGG463 or K03859, is a potent, orally active, type II inhibitor of

Cyclin-Dependent Kinase 2 (CDK2) and the Bcr-Abl tyrosine kinase, including the gatekeeper

mutant T315I.[1] Developed through a rational 'hybrid design' approach, BGG463 locks the

target kinase in an inactive "DFG-out" conformation, a mechanism shared with the well-known

kinase inhibitor imatinib.[2] Its ability to inhibit the T315I mutant of Bcr-Abl, which is resistant to

first and second-generation Abl kinase inhibitors, makes it a compound of significant interest in

the context of chronic myeloid leukemia (CML). This guide provides a comprehensive overview

of the chemical structure, properties, mechanism of action, and preclinical data available for

BGG463.

Chemical Structure and Physicochemical Properties
BGG463 is a complex small molecule with the formal name 6-[[6-(acetylamino)-4-

pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-

naphthalenecarboxamide.[1] Its chemical and physical properties are summarized in the tables

below.
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Identifier Value

Formal Name

6-[[6-(acetylamino)-4-pyrimidinyl]oxy]-N-[4-[(4-

methyl-1-piperazinyl)methyl]-3-

(trifluoromethyl)phenyl]-1-

naphthalenecarboxamide[1]

Synonyms NVP-BGG463, K03859[1]

CAS Number 890129-26-7[1]

Molecular Formula C₃₀H₂₉F₃N₆O₃[1]

Molecular Weight 578.6 g/mol [1]

SMILES

CC(NC1=CC(OC2=CC=C3C(C(NC(C=C4C(F)

(F)F)=CC=C4CN5CCN(CC5)C)=O)=CC=CC3=

C2)=NC=N1)=O[1]

InChI

InChI=1S/C30H29F3N6O3/c1-19(40)36-27-16-

28(35-18-34-27)42-23-8-9-24-20(14-23)4-3-5-

25(24)29(41)37-22-7-6-21(26(15-

22)30(31,32,33))17-39-12-10-38(2)11-13-39/h3-

9,14-16,18H,10-13,17H2,1-2H3,(H,37,41)

(H,34,35,36,40)[1]

Table 2: Physicochemical Properties
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Property Value

Physical Form Solid[1]

Color Light yellow to yellow

Solubility

DMSO: 0.1-1 mg/mL (Slightly soluble)

[1]Methanol: 1-10 mg/mL (Sparingly soluble)

[1]Formulated in 10% DMSO, 40% PEG300, 5%

Tween-80, 45% Saline: ≥ 2.08

mg/mLFormulated in 10% DMSO, 90% (20%

SBE-β-CD in Saline): ≥ 2.08 mg/mLFormulated

in 10% DMSO, 90% Corn Oil: ≥ 2.08 mg/mL

Predicted pKa 12.06 ± 0.70

Predicted Boiling Point 669.0 ± 55.0 °C

Storage Temperature -20°C

Pharmacological Properties and Mechanism of
Action
BGG463 is a dual inhibitor of the Bcr-Abl tyrosine kinase and CDK2. Its mechanism of action

involves binding to the kinase domain and stabilizing the inactive "DFG-out" conformation,

which disrupts the assembly of the hydrophobic spine essential for kinase activity.[2]

Kinase Inhibition Profile
BGG463 has demonstrated potent inhibitory activity against wild-type Bcr-Abl and several

clinically relevant mutants, most notably the T315I "gatekeeper" mutation that confers

resistance to many other tyrosine kinase inhibitors. It is also a potent inhibitor of CDK2.

Table 3: BGG463 Kinase Inhibitory Activity (IC₅₀)
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Kinase Target IC₅₀ (µM)

BCR-ABL 0.09

BCR-ABL (T315I) 0.590

c-ABL (T334I) 0.25

CDK2
Not explicitly quantified in the provided search

results.

BGG463 is also reported to inhibit other tyrosine kinases such as EPHA2, JAK3, and RET. A

comprehensive kinase selectivity profile across the human kinome would be beneficial for a

more complete understanding of its off-target effects.

Preclinical Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic data for BGG463 are not widely available in

the public domain. However, it is described as being orally active and demonstrating good

efficacy in mouse models of Chronic Myeloid Leukemia (CML). Further studies are required to

fully characterize its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Signaling Pathways
BGG463 exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer

cell proliferation and survival.

Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis

of CML. It activates a number of downstream signaling pathways that promote cell proliferation,

inhibit apoptosis, and alter cell adhesion. BGG463's inhibition of Bcr-Abl, including the drug-

resistant T315I mutant, blocks these aberrant signals.
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BGG463 inhibits Bcr-Abl, blocking downstream pro-survival pathways.

CDK2 Signaling Pathway
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. In

many cancers, CDK2 activity is dysregulated, leading to uncontrolled cell division. By acting as

a type II inhibitor, BGG463 can arrest the cell cycle and inhibit tumor growth.
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BGG463 inhibits CDK2, leading to cell cycle arrest at the G1/S checkpoint.

Experimental Protocols
Detailed experimental protocols for BGG463 are not readily available in publicly accessible

documents. However, based on the nature of the compound, standard assays for kinase

inhibitors would be employed for its characterization.

In Vitro Kinase Assays
Biochemical Assays: To determine the IC₅₀ values, radiometric assays (e.g., using ³³P-ATP)

or non-radioactive assays (e.g., ADP-Glo™, LanthaScreen™) with recombinant Bcr-Abl

(wild-type and mutants) and CDK2/Cyclin complexes would be utilized.

Cell-Based Assays:

Proliferation Assays: The anti-proliferative activity of BGG463 can be assessed in CML

cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant Bcr-Abl) using assays such as

MTT, CellTiter-Glo®, or direct cell counting.

Apoptosis Assays: Induction of apoptosis can be measured by flow cytometry using

Annexin V/Propidium Iodide staining or by Western blotting for cleavage of PARP and

caspase-3.
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Western Blotting: To confirm the mechanism of action, the phosphorylation status of Bcr-

Abl and its downstream targets (e.g., CrkL, STAT5) and CDK2 substrates (e.g., Rb) can be

analyzed in treated cells.

In Vitro Evaluation In Vivo Evaluation
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A typical preclinical evaluation workflow for a kinase inhibitor like BGG463.

In Vivo Studies
Animal Models: The efficacy of orally administered BGG463 would be evaluated in mouse

models of CML. This could involve subcutaneous xenografts of human CML cell lines in

immunodeficient mice or transgenic mouse models that develop a CML-like disease.

Pharmacokinetic Analysis: Plasma concentrations of BGG463 would be measured over time

after oral and intravenous administration to determine key parameters such as bioavailability,

half-life, clearance, and volume of distribution.

Pharmacodynamic Analysis: The in vivo inhibition of Bcr-Abl and CDK2 signaling can be

assessed by analyzing tumor biopsies or surrogate tissues for changes in the

phosphorylation of downstream targets.

Clinical Development and Safety
As of the latest available information, there is no public record of BGG463 entering clinical

trials. Therefore, its clinical safety and efficacy in humans have not been established. Any

handling and use of BGG463 should be restricted to preclinical research settings, and

appropriate safety precautions should be taken.

Conclusion
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BGG463 is a promising preclinical compound with a dual mechanism of action against Bcr-Abl

and CDK2. Its most significant feature is its ability to inhibit the T315I mutant of Bcr-Abl, a

major challenge in the treatment of CML. While the publicly available data on BGG463 is

limited, it represents a valuable tool for researchers studying kinase inhibition, drug resistance,

and the development of novel cancer therapeutics. Further investigation into its broader kinase

selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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